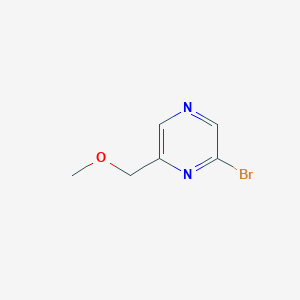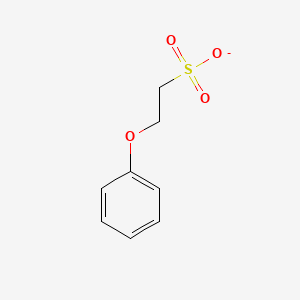
N-(2,2,2-Tribromo-1-(1-naphthyloxy)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2,2-Tribromo-1-(1-naftiloxi)etil)benzamida es un compuesto orgánico complejo con la fórmula molecular C19H14Br3NO2 . Es conocido por su estructura única, que incluye un grupo naftiloxi y un grupo tribromoetílico unidos a un núcleo de benzamida. Este compuesto se utiliza a menudo en la investigación de descubrimiento temprano debido a sus propiedades químicas raras y únicas .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(2,2,2-Tribromo-1-(1-naftiloxi)etil)benzamida generalmente implica la reacción de 1-naftol con 2,2,2-tribromoetanol en presencia de una base para formar el intermedio naftiloxietílico. Este intermedio se hace reaccionar luego con cloruro de benzoilo para producir el producto final . Las condiciones de reacción a menudo incluyen el uso de solventes orgánicos como diclorometano y catalizadores como la piridina para facilitar la reacción.
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para N-(2,2,2-Tribromo-1-(1-naftiloxi)etil)benzamida no están bien documentados, el enfoque general implicaría escalar el proceso de síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción para aumentar el rendimiento y la pureza, así como implementar medidas de seguridad para manejar los intermedios bromados y el producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
N-(2,2,2-Tribromo-1-(1-naftiloxi)etil)benzamida puede sufrir diversas reacciones químicas, que incluyen:
Reacciones de sustitución: El grupo tribromoetílico puede participar en reacciones de sustitución nucleofílica, donde uno o más átomos de bromo son reemplazados por otros nucleófilos.
Oxidación y reducción: El compuesto puede sufrir oxidación para formar óxidos correspondientes o reducción para eliminar átomos de bromo.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen bases como el hidróxido de sodio para la hidrólisis, agentes oxidantes como el permanganato de potasio para la oxidación y agentes reductores como el hidruro de litio y aluminio para la reducción. Las reacciones generalmente se llevan a cabo a temperaturas controladas y en presencia de solventes adecuados para garantizar una alta eficiencia y selectividad.
Productos principales formados
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la hidrólisis del enlace amida produciría 2,2,2-tribromo-1-(1-naftiloxi)etanol y ácido benzoico .
Aplicaciones Científicas De Investigación
N-(2,2,2-Tribromo-1-(1-naftiloxi)etil)benzamida tiene varias aplicaciones en la investigación científica:
Mecanismo De Acción
El mecanismo de acción de N-(2,2,2-Tribromo-1-(1-naftiloxi)etil)benzamida involucra su interacción con objetivos y vías moleculares específicos. El grupo tribromoetílico puede actuar como un electrófilo, reaccionando con sitios nucleofílicos en moléculas biológicas. El grupo naftiloxi puede mejorar la afinidad de unión del compuesto a ciertas proteínas o enzimas, potencialmente inhibiendo su actividad . Se necesitan más investigaciones para dilucidar completamente los objetivos y vías moleculares involucrados.
Comparación Con Compuestos Similares
Compuestos similares
N-(2,2,2-Tribromo-1-(2-naftiloxi)etil)benzamida: Similar en estructura pero con el grupo naftiloxi unido en una posición diferente.
N-(2,2,2-Tribromo-1-(1-naftilamino)etil)benzamida: Contiene un grupo amino en lugar de un grupo oxi.
N-(2-(Bencilamino)etil)-4-(naftaleno-1-sulfonamido)benzamida: Un compuesto relacionado con un grupo sulfonamido y diferentes sustituyentes.
Unicidad
N-(2,2,2-Tribromo-1-(1-naftiloxi)etil)benzamida es único debido a su combinación de un grupo tribromoetílico y un grupo naftiloxi unido a un núcleo de benzamida.
Propiedades
Fórmula molecular |
C19H14Br3NO2 |
|---|---|
Peso molecular |
528.0 g/mol |
Nombre IUPAC |
N-(2,2,2-tribromo-1-naphthalen-1-yloxyethyl)benzamide |
InChI |
InChI=1S/C19H14Br3NO2/c20-19(21,22)18(23-17(24)14-8-2-1-3-9-14)25-16-12-6-10-13-7-4-5-11-15(13)16/h1-12,18H,(H,23,24) |
Clave InChI |
LITLOTGPJXVKSS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC(C(Br)(Br)Br)OC2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-[4-(diethylamino)benzylidene]-1,3-diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11711932.png)
![3-{[(E)-(4-hydroxyphenyl)methylidene]amino}-2-methylquinazolin-4(3H)-one](/img/structure/B11711942.png)



![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11711963.png)

![(2E)-3-(2-nitrophenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B11711968.png)
![2-ethoxy-4-[(E)-[2-(9H-purin-6-yl)hydrazin-1-ylidene]methyl]phenol](/img/structure/B11711979.png)

